
5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid
Overview
Description
5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid is a chemical compound that features a pyrazine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its functional groups that allow for various chemical reactions.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of pyrazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).
The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or acetonitrile (MeCN) at room temperature.
Industrial Production Methods:
On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Amidation: The carboxylic acid group can react with amines to form amides under coupling conditions.
Esterification: The carboxylic acid group can be converted to esters using alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
TFA, HCl, DMAP, NaOH, Boc2O, DCM, MeCN.
Major Products Formed:
Deprotection yields pyrazine-2-carboxylic acid.
Amidation produces various amides.
Esterification results in esters of pyrazine-2-carboxylic acid.
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Employed in the development of new synthetic methodologies.
Biology:
Utilized in the study of enzyme inhibitors and receptor ligands.
Investigated for potential biological activity in various assays.
Medicine:
Explored for its potential therapeutic applications, including as a precursor for drug development.
Studied for its role in medicinal chemistry and drug design.
Industry:
Applied in the production of agrochemicals and other industrial chemicals.
Used in the manufacturing of materials with specific properties.
Mechanism of Action
Target of Action
It is known that this compound is used as a rigid linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid interacts with its targets by serving as a linker molecule in PROTACs . The rigidity of this linker may impact the three-dimensional orientation of the PROTAC, influencing the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific PROTAC in which it is incorporated . Generally, PROTACs operate through the ubiquitin-proteasome system, a cellular pathway responsible for protein degradation .
Pharmacokinetics
As a component of protacs, its pharmacokinetic properties would be influenced by the other components of the protac molecule .
Result of Action
The molecular and cellular effects of this compound are determined by the specific PROTAC in which it is used . Generally, PROTACs result in the degradation of a specific target protein, altering the protein’s cellular functions .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include the cellular environment, the presence of the target protein and E3 ligase, and the properties of the other components of the PROTAC .
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BMPO)
Uniqueness:
The presence of both the Boc group and the carboxylic acid group makes this compound unique compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-5-11-6(4-12-7)8(14)15/h4-5H,1-3H3,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLNWRVQKCBISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680510 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891782-63-1 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Hydroxypropyl)sulfanyl]benzoic acid](/img/structure/B1523199.png)
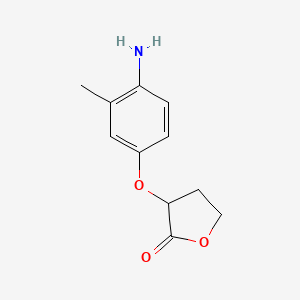
![1-[2-(1-Aminoethyl)-4-fluorophenyl]piperidin-4-ol](/img/structure/B1523201.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
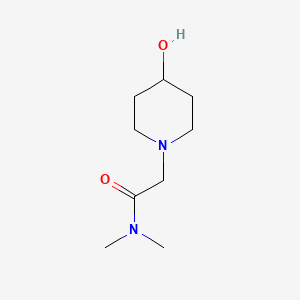
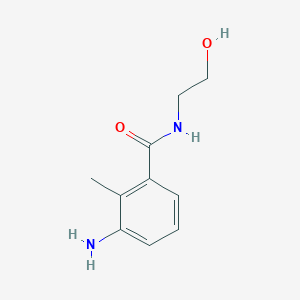
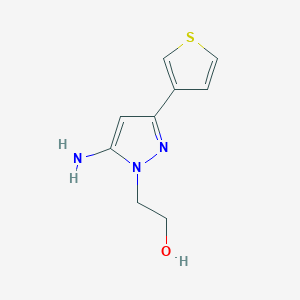

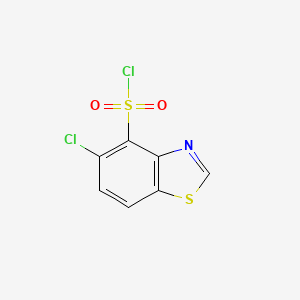




![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)
